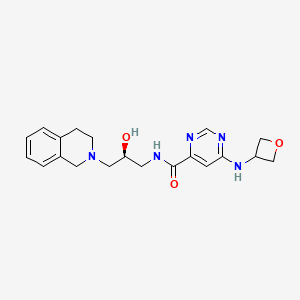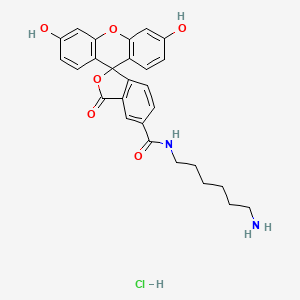
FAM amine, 5-isomer
Vue d'ensemble
Description
FAM amine, 5-isomer: is a fluorescent probe widely used in biomedicine. It is a derivative of fluorescein, specifically designed to label peptides, proteins, and nucleic acids. This compound is known for its exceptional sensitivity and ability to minimize background fluorescence, making it an optimal choice for advanced methodologies such as immunohistochemistry, flow cytometry, and in situ hybridization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: FAM amine, 5-isomer, is synthesized by introducing an aliphatic amine group to fluorescein. This modification enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups. The synthesis involves enzymatic transamination and reactions with electrophilic reagents like activated esters or epoxides .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often achieving a purity level of 95% or higher. The compound is typically stored at -20°C in the dark to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: FAM amine, 5-isomer, undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in nucleophilic substitution reactions due to its reactive amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as activated NHS esters and epoxides are commonly employed.
Major Products: The major products formed from these reactions include various labeled biomolecules, which are used in different scientific applications .
Applications De Recherche Scientifique
FAM amine, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Labels peptides, proteins, and nucleic acids for studying cellular functions and protein-protein interactions.
Medicine: Employed in diagnostic techniques like immunohistochemistry and flow cytometry.
Industry: Utilized in the development of fluorescent probes and dyes for various industrial applications.
Mécanisme D'action
The mechanism of action of FAM amine, 5-isomer, involves its ability to react with electrophilic reagents, forming stable conjugates with biomolecules. The aliphatic amine group enhances its reactivity, allowing it to label target molecules efficiently. This labeling facilitates the study of molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Fluoresceinamine: Lacks the aliphatic amine group, making it less reactive.
Cyanine3B amine: Another fluorescent dye with different spectral properties.
BDP FL NHS ester: A bright and photostable dye used for similar applications.
Uniqueness: FAM amine, 5-isomer, stands out due to its high fluorescence quantum yield, exceptional sensitivity, and ability to minimize background fluorescence. These properties make it a preferred choice for advanced biomedical applications.
Propriétés
IUPAC Name |
N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCSJRUUHHNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


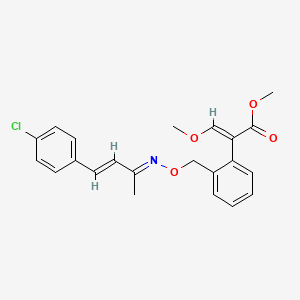
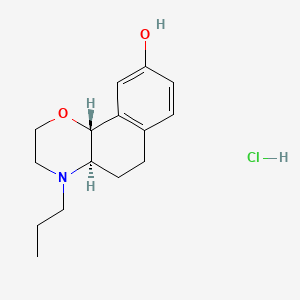
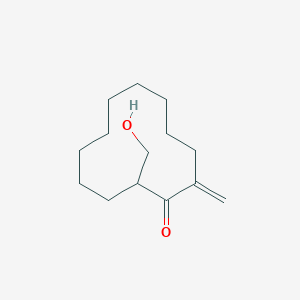
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
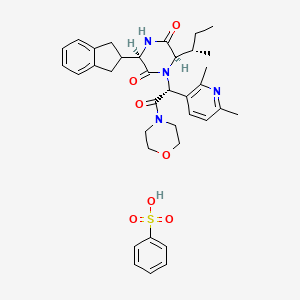
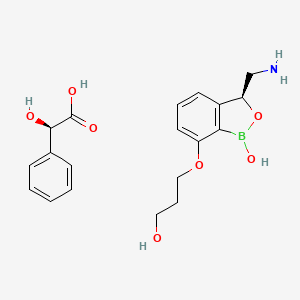

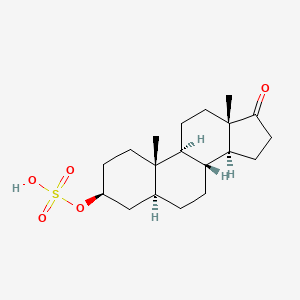
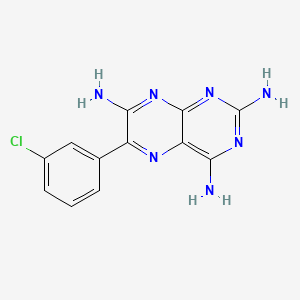
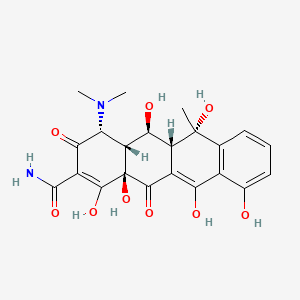
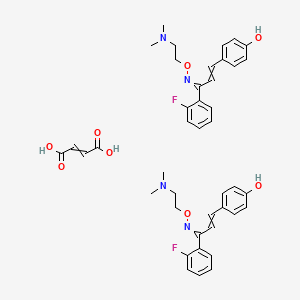
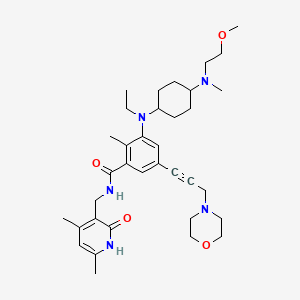
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)
